molecular formula C28H21N B13980691 N-(Naphthalen-1-yl)-N-phenyl[1,1'-biphenyl]-4-amine CAS No. 131059-47-7

N-(Naphthalen-1-yl)-N-phenyl[1,1'-biphenyl]-4-amine

Cat. No.: B13980691
CAS No.: 131059-47-7
M. Wt: 371.5 g/mol
InChI Key: QXNLJQJSKIGAJN-UHFFFAOYSA-N
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Description

N-(Naphthalen-1-yl)-N-phenyl[1,1'-biphenyl]-4-amine (CAS: 897921-59-4, molecular formula: C₂₈H₂₁N) is a polyaromatic amine featuring a biphenyl core substituted with a phenyl group and a naphthalen-1-yl group at the nitrogen atom. This compound is a high-purity (99.5%) solid material, primarily utilized in advanced optoelectronic applications such as organic light-emitting diodes (OLEDs), nanomaterials, and precious metal catalysts . Its extended π-conjugated structure enhances charge transport properties, making it suitable for use in emissive layers and hole-transport materials in OLED devices.

Properties

CAS No.

131059-47-7

Molecular Formula

C28H21N

Molecular Weight

371.5 g/mol

IUPAC Name

N-phenyl-N-(4-phenylphenyl)naphthalen-1-amine

InChI

InChI=1S/C28H21N/c1-3-10-22(11-4-1)23-18-20-26(21-19-23)29(25-14-5-2-6-15-25)28-17-9-13-24-12-7-8-16-27(24)28/h1-21H

InChI Key

QXNLJQJSKIGAJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-Biphenyl]-4-yl)-N-phenylnaphthalen-1-amine typically involves the condensation of biphenyl derivatives with naphthylamines. One common method includes the reaction of [1,1’-biphenyl]-4,4’-dicarbaldehyde with naphthylamine under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound often employs thermal deposition techniques. The compound is synthesized in a vacuum chamber at elevated temperatures, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-Biphenyl]-4-yl)-N-phenylnaphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-([1,1’-Biphenyl]-4-yl)-N-phenylnaphthalen-1-amine is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

The compound exerts its effects primarily through its ability to transport holes in organic electronic devices. It interacts with the electronic states of the material, facilitating the movement of charge carriers. This mechanism is crucial for the efficient functioning of OLEDs, where the compound helps in the recombination of electrons and holes to produce light .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare the target compound with structurally related biphenyl-amine derivatives, focusing on substituent effects, physical properties, synthesis yields, and applications.

Positional Isomers and Structural Variants

Positional isomerism and additional aryl substituents significantly influence properties:

  • N-[1,1'-Biphenyl]-3-yl-[1,1'-biphenyl]-4-amine (CAS: 570391-47-8, C₂₄H₁₉N): A positional isomer with the biphenyl group attached at the 3-position instead of 3. It has a lower molecular weight (321.42 g/mol) and melting point (~90°C) compared to the target compound. Applications include dye synthesis and polyurethane production .
  • 3'-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-4-amine (CAS: 2061993-65-3, C₃₈H₂₇N): Features dual naphthalen-1-yl groups, resulting in a higher molecular weight (497.63 g/mol). This compound’s extended conjugation likely improves thermal stability, making it suitable for high-performance OLED layers .

Halogen-Substituted Derivatives

Halogenation modifies electronic properties and reactivity:

  • N-(4-Bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine (CAS: 503299-24-9, C₂₄H₁₈NBr): Bromine substitution increases molecular weight (400.31 g/mol) and enables use in electroluminescent materials. Its synthesis involves palladium-catalyzed coupling with moderate yields (e.g., 46–85% in related compounds) .
  • N,N-Di([1,1'-biphenyl]-4-yl)-4'-chloro-[1,1'-biphenyl]-4-amine (CAS: 915031-02-6, C₃₈H₂₆ClN): Chlorine substitution enhances rigidity and thermal stability, with applications in high-purity intermediates for pharmaceuticals .

Key Trend : Halogens (Br, Cl) improve electronic properties for optoelectronics but may lower synthetic yields due to steric and electronic effects.

Alkyl vs. Aryl Substituents

Alkyl groups enhance solubility but reduce thermal stability:

  • N-isobutyl-[1,1'-biphenyl]-4-amine (C₁₆H₁₇N): Alkyl substituents lower molecular weight (225.33 g/mol) and increase solubility in organic solvents. Synthesis yields are higher (75%) compared to aryl-substituted analogs .
  • N-(3,5-Dimethoxyphenyl)-N-([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4-amine (CAS: Not provided, C₃₂H₂₇NO₂): Methoxy groups improve solubility and electron-donating capacity, with a melting point of 134–135°C and 85% synthesis yield .

Key Trend : Alkyl/alkoxy groups improve processability and synthetic accessibility but sacrifice thermal stability compared to aryl substituents.

Data Tables

Table 1: Structural Variants and Halogenated Derivatives

Compound Name Molecular Formula MW (g/mol) Substituents Key Properties Applications References
N-(4-(Naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-4-amine C₂₈H₂₁N 371.47 Naphthalen-1-yl, phenyl High purity (99.5%), OLED materials OLEDs, catalysts
N-[1,1'-Biphenyl]-3-yl-[1,1'-biphenyl]-4-amine C₂₄H₁₉N 321.42 Biphenyl-3-yl MP ~90°C, dye intermediate Textiles, polyurethanes
N-(4-Bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine C₂₄H₁₈NBr 400.31 Bromophenyl Electroluminescent, Pd-catalyzed OLEDs, pharmaceuticals

Biological Activity

N-(Naphthalen-1-yl)-N-phenyl[1,1'-biphenyl]-4-amine, with the CAS Registry Number 897921-59-4 and molecular formula C28H21N, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Molecular Characteristics

The compound features a complex structure that contributes to its unique properties. The molecular weight is approximately 371.47 g/mol, and it has a high purity level of 99.5% .

PropertyValue
Molecular FormulaC28H21N
Molecular Weight371.47 g/mol
CAS Registry Number897921-59-4
Purity99.5%

Biological Activity Overview

Research indicates that compounds related to this compound exhibit various biological activities, including antimicrobial, anticancer, and potential applications in organic electronics.

Antimicrobial Activity

A study on similar naphthalene derivatives demonstrated significant antimicrobial effects against several pathogens. For instance, certain naphthalene-based compounds showed minimum inhibitory concentrations (MICs) as low as 16 μg/mL against Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Potential

In vitro studies have revealed that naphthalene derivatives can inhibit cancer cell lines effectively. For example, compounds with similar structures exhibited IC50 values in the low micromolar range against human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines . These findings suggest that this compound could possess significant anticancer properties warranting further investigation.

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of naphthalene derivatives against various pathogens using an agar well diffusion method. The results indicated that specific compounds demonstrated superior activity against Escherichia coli and Candida albicans, outperforming standard antibiotics .

Case Study 2: Cytotoxicity Assessment
In another study focused on cytotoxicity, the compound was tested against multiple human cancer cell lines. The results showed promising cytotoxic effects with IC50 values indicating effective inhibition of cell growth in HCT-116 and MCF-7 cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of naphthalene derivatives. Modifications in the naphthalene ring or the amine group can significantly influence the compound's efficacy against microbial and cancerous cells. For instance, variations in substituents on the naphthalene ring have been shown to alter both potency and selectivity .

Applications

Beyond its biological activities, this compound is also explored for its applications in:

  • Organic Light Emitting Diodes (OLEDs) : Its electronic properties make it suitable for use in OLED materials.
  • Catalysis : The compound has potential applications as a catalyst in organic synthesis processes .

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